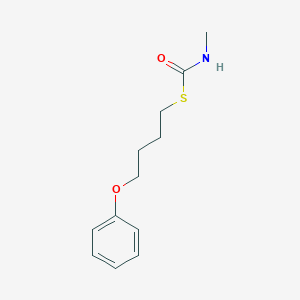

S-(4-Phenoxybutyl) methylcarbamothioate

Beschreibung

S-(4-Phenoxybutyl) methylcarbamothioate is a sulfur-containing carbamate compound primarily used as an acaricide and fungicide in agricultural applications. Its chemical structure consists of a phenoxybutyl group attached to a methylcarbamothioate moiety (SCH₂NHCOO–). The compound is registered under CAS number 2930909053 and is regulated under strict import/export pesticide registration protocols . It demonstrates efficacy against soil-borne pathogens such as Fusarium, Pythium, and Rhizoctonia spp., particularly in rice nurseries, where it is applied to prevent seedling wilt .

Key properties include:

Eigenschaften

CAS-Nummer |

103614-73-9 |

|---|---|

Molekularformel |

C12H17NO2S |

Molekulargewicht |

239.34 g/mol |

IUPAC-Name |

S-(4-phenoxybutyl) N-methylcarbamothioate |

InChI |

InChI=1S/C12H17NO2S/c1-13-12(14)16-10-6-5-9-15-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,13,14) |

InChI-Schlüssel |

PYXKITPHJWVGIK-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)SCCCCOC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Phenoxybutyl) methylcarbamothioate typically involves the reaction of 4-phenoxybutylamine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of S-(4-Phenoxybutyl) methylcarbamothioate involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

S-(4-Phenoxybutyl) methylcarbamothioate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

S-(4-Phenoxybutyl) methylcarbamothioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.

Biology: Studied for its potential as an antifungal and antibacterial agent.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of fungal infections.

Industry: Used as a pesticide to control pests and fungi in agricultural settings.

Wirkmechanismus

The mechanism of action of S-(4-Phenoxybutyl) methylcarbamothioate involves the inhibition of key enzymes in the metabolic pathways of fungi and pests. It targets the enzyme acetylcholinesterase, which is crucial for the transmission of nerve impulses. By inhibiting this enzyme, the compound disrupts the normal functioning of the nervous system in pests, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares S-(4-Phenoxybutyl) methylcarbamothioate with analogous carbamothioate pesticides, highlighting structural, functional, and regulatory differences:

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Phenoxybutyl Group: Present in both S-(4-Phenoxybutyl) methylcarbamothioate and fenothiocarb, this hydrophobic chain enhances lipid solubility, facilitating translocation in plant tissues and soil mobility .

- Methylsulfonyloxy Group (Methasulfocarb) : Introduces polarity, improving water solubility and systemic activity, making it effective as a foliar fungicide and growth regulator .

Spectrum of Activity

- S-(4-Phenoxybutyl) methylcarbamothioate: Targets soil pathogens in rice nurseries, likely due to its stability in wet conditions and root uptake efficiency .

- Methasulfocarb : Broad-spectrum fungicide with additional growth-regulating effects, attributed to its sulfonyl group’s reactivity with fungal cell membranes .

- Fenothiocarb: Specialized acaricidal activity, possibly due to enhanced persistence on leaf surfaces .

Regulatory and Environmental Considerations

- The target compound’s import/export restrictions reflect its classification as a high-priority pesticide, necessitating rigorous safety evaluations .

- Methasulfocarb’s approval for foreign use suggests established tolerance levels in specific regions, though environmental persistence of its sulfonyl group warrants monitoring .

Research Findings and Gaps

- However, structural analogs like methasulfocarb show higher polarity, correlating with faster soil degradation compared to the phenoxybutyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.